molecular formula C8H9N5O B2656255 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 2270905-51-4

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2656255
CAS No.: 2270905-51-4
M. Wt: 191.194
InChI Key: VDIUOAKYMSZONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through a Biginelli-like multicomponent reaction (MCR). This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . The use of neutral ionic liquids can shift the regioselectivity towards different derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and regioselectivity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Amino-7-aryl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-Amino-5-aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

1-(2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-6(5(2)14)3-10-8-11-7(9)12-13(4)8/h3H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIUOAKYMSZONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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